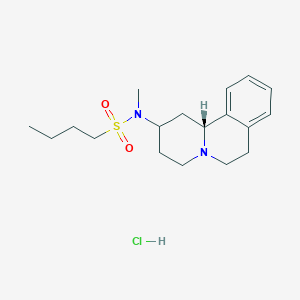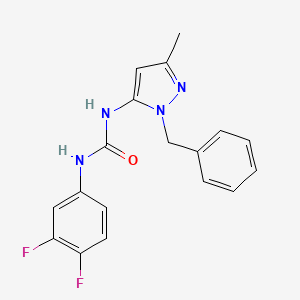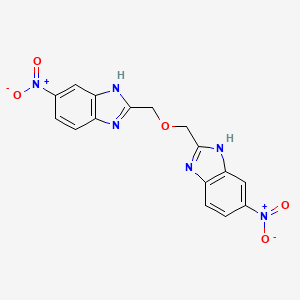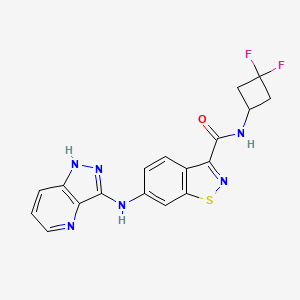
1-Butanesulfonamide, N-(1,3,4,6,7,11b-hexahydro-2H-benzo(a)quinolizin-2-yl)-N-methyl-, monohydrochloride, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wy 26703 is an alpha 2-adrenoreceptor blocking agent that is more selective than yohimbine for postjunctional and central alpha 2-adrenoreceptors as compared with alpha 1-adrenoreceptors.
Wissenschaftliche Forschungsanwendungen
Alpha-2 Adrenoceptor Antagonist Activity
A series of disulfonamidobenzo[a]quinolizines, including variants of 1-Butanesulfonamide, have been synthesized and evaluated for their alpha-2 and alpha-1 adrenoceptor antagonist activities. These compounds demonstrated significant selectivity in favor of alpha-2 over alpha-1 adrenoceptor blockade, indicating their potential in pharmacological applications related to these receptors (Ward et al., 1989).
Antineoplastic and Anticonvulsant Screening
Some derivatives of 1-Butanesulfonamide have been prepared and submitted for antineoplastic and anticonvulsant screening. The focus of this research was to explore the potential therapeutic applications of these compounds in cancer treatment and seizure management (Popp & Watts, 1978).
Antimalarial and COVID-19 Drug Potential
A study investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, related to 1-Butanesulfonamide, for their potential as antimalarial agents. These compounds were also evaluated for their potential as COVID-19 drugs, with molecular docking studies suggesting their effectiveness against key proteins in the SARS-CoV-2 virus (Fahim & Ismael, 2021).
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides or benzene-sulfonamides, structurally related to 1-Butanesulfonamide, were synthesized and showed promising cardiac electrophysiological activity. These compounds exhibited potential as selective class III agents, which could be significant in treating arrhythmias (Morgan et al., 1990).
Novel Synthetic Methods
There has been research into novel methods for synthesizing compounds structurally related to 1-Butanesulfonamide. This includes the exploration of different synthetic routes and chemical reactions, broadening the possibilities for creating diverse derivatives and exploring their potential applications (Lenihan & Shechter, 1999).
Eigenschaften
CAS-Nummer |
82059-49-2 |
|---|---|
Produktname |
1-Butanesulfonamide, N-(1,3,4,6,7,11b-hexahydro-2H-benzo(a)quinolizin-2-yl)-N-methyl-, monohydrochloride, trans- |
Molekularformel |
C18H29ClN2O2S |
Molekulargewicht |
372.952 |
IUPAC-Name |
N-[(11bR)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-N-methylbutane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C18H28N2O2S.ClH/c1-3-4-13-23(21,22)19(2)16-10-12-20-11-9-15-7-5-6-8-17(15)18(20)14-16;/h5-8,16,18H,3-4,9-14H2,1-2H3;1H/t16?,18-;/m1./s1 |
InChI-Schlüssel |
NLRPZMYPHMONBW-KWNHMLIUSA-N |
SMILES |
CCCCS(=O)(N(C1CCN2CCC3=CC=CC=C3[C@@]2([H])C1)C)=O.[H]Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Wy 26703; Wy26703; Wy-26703 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[[(2S)-1-Isopropylpyrrolidine-2-yl]methyl]-2-cyclopentyl-9-methyl-1-oxo-1,2-dihydro-9H-pyrido[3,4-b]indole-4-carboxamide](/img/structure/B611751.png)
![6-[[2-fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B611752.png)
![Hexahydro-5-(4-pyridinyl)pyrrolo[3,4-c]pyrrol-2(1h)-yl][1-(5-isoquinolinylsulfonyl)-3-azetidinyl]methanone](/img/structure/B611753.png)
![[(3R)-1-({4-[2-(4-methoxyphenyl)ethynyl]phenyl}carbonyl)piperidin-3-yl]methanol](/img/structure/B611755.png)

![5-Amino-3,4-dimethyl-N-[[4-[(trifluoromethyl)sulfonyl]phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B611758.png)
![(2-(3,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(pyrazin-2-yl)methanone](/img/structure/B611766.png)


![4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide](/img/structure/B611771.png)
![4,6-difluoro-N-[(1R,2R)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B611772.png)